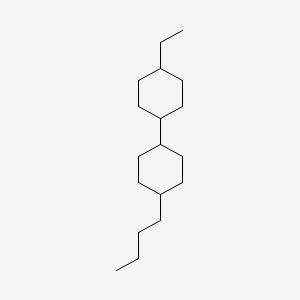

1,1'-Bicyclohexyl, 4-butyl-4'-ethyl-

Description

BenchChem offers high-quality 1,1'-Bicyclohexyl, 4-butyl-4'-ethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1'-Bicyclohexyl, 4-butyl-4'-ethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

96624-42-9 |

|---|---|

Molecular Formula |

C18H34 |

Molecular Weight |

250.5 g/mol |

IUPAC Name |

1-butyl-4-(4-ethylcyclohexyl)cyclohexane |

InChI |

InChI=1S/C18H34/c1-3-5-6-16-9-13-18(14-10-16)17-11-7-15(4-2)8-12-17/h15-18H,3-14H2,1-2H3 |

InChI Key |

DGDNPGNJFCSFSD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1CCC(CC1)C2CCC(CC2)CC |

Origin of Product |

United States |

Advanced Synthetic Strategies and Methodologies for 1,1 Bicyclohexyl, 4 Butyl 4 Ethyl

Retrosynthetic Analysis of the 1,1'-Bicyclohexyl, 4-butyl-4'-ethyl- Scaffold

A retrosynthetic analysis of the target molecule reveals several potential pathways. The most prominent disconnection is the central C(sp³)–C(sp³) bond of the bicyclohexyl (B1666981) core. This bond can be traced back to a C(sp²)–C(sp²) bond of a biphenyl (B1667301) precursor, suggesting that a key late-stage transformation could be the complete hydrogenation of a substituted biphenyl.

This primary disconnection leads to two main synthetic strategies:

Aromatic Precursor Strategy: This involves the initial synthesis of 4-butyl-4'-ethyl-1,1'-biphenyl. This aromatic intermediate can be constructed using well-established cross-coupling reactions. Subsequent catalytic hydrogenation of both aromatic rings provides the target saturated scaffold. This is often the most practical and high-yielding approach. researchgate.net

Direct Saturated Ring Coupling: This strategy involves the direct coupling of two appropriately substituted cyclohexane (B81311) derivatives. This C(sp³)–C(sp³) bond formation is typically more challenging than its C(sp²)–C(sp²) counterpart and may require specialized catalytic systems.

Further disconnections of the alkyl side chains (butyl and ethyl) from the cyclohexane or benzene (B151609) rings lead back to simpler, commercially available starting materials. The aromatic precursor strategy is generally favored due to the robustness and high efficiency of aromatic cross-coupling reactions and subsequent hydrogenation processes. researchgate.net

Construction of the 1,1'-Bicyclohexyl Core

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon bonds. These methods are most effectively applied in the synthesis of a 4-butyl-4'-ethyl-1,1'-biphenyl intermediate, which is then hydrogenated.

The Suzuki-Miyaura coupling is a versatile and widely used method for C-C bond formation, valued for its mild reaction conditions and tolerance of various functional groups. nih.gov In the context of synthesizing 1,1'-Bicyclohexyl, 4-butyl-4'-ethyl-, the strategy involves two main steps:

Biphenyl Synthesis: A 4-butylphenyl boronic acid (or its ester derivative) is coupled with a 4-ethylhalobenzene (e.g., 1-bromo-4-ethylbenzene) in the presence of a palladium catalyst and a base. This reaction constructs the 4-butyl-4'-ethyl-1,1'-biphenyl core. While direct coupling of sp³-hybridized alkylboron reagents is possible, the sp²-sp² coupling of aromatic precursors is generally more efficient and reliable. organic-chemistry.orgnih.govnovartis.com

Hydrogenation: The resulting biphenyl derivative is subjected to catalytic hydrogenation to reduce both aromatic rings. This step yields the final 1,1'-Bicyclohexyl, 4-butyl-4'-ethyl- scaffold. Catalysts such as rhodium-on-carbon (Rh/C) or ruthenium-on-carbon (Ru/C) are highly effective for this transformation, often achieving quantitative conversion to the bicyclohexyl product under relatively mild conditions. researchgate.net

Table 1: Typical Conditions for Suzuki-Miyaura Coupling and Subsequent Hydrogenation

| Reaction Step | Catalyst | Base | Solvent | Typical Conditions |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, PdCl₂(dppf) | K₂CO₃, Cs₂CO₃, K₃PO₄ | Toluene, Dioxane, THF/H₂O | Inert atmosphere, 60-100 °C |

| Biphenyl Hydrogenation | Rh/C, Ru/C, Raney Ni | N/A | Supercritical CO₂, Alcohols, Hexane | H₂ pressure (e.g., 2 MPa), 50-100 °C google.com |

The Ullmann reaction is a classical method for the synthesis of biaryl compounds, traditionally involving the copper-mediated coupling of two aryl halides. wikipedia.orgorganic-chemistry.org While it historically required harsh conditions (high temperatures and stoichiometric copper), modern protocols have introduced ligands and catalytic systems that allow the reaction to proceed under milder conditions. nih.govrsc.org

Similar to the Suzuki-Miyaura approach, the Ullmann coupling would be used to synthesize the 4-butyl-4'-ethyl-1,1'-biphenyl intermediate, which is subsequently hydrogenated. The reaction could be performed as a homocoupling of a single precursor or a more complex heterocoupling. Due to challenges in controlling selectivity in unsymmetrical couplings, this method is often more suitable for synthesizing symmetrical biaryls. wikipedia.org However, for the target molecule, an Ullmann condensation (C-C coupling variant) between a 4-butylaryl halide and a 4-ethylaryl halide could be envisioned, though controlling the statistical mixture of products would be a key challenge. wikipedia.org

Table 2: Typical Conditions for Ullmann Coupling

| Catalyst/Promoter | Ligand (Modern Variants) | Solvent | Typical Conditions |

|---|---|---|---|

| Copper powder, Cu(I) salts (e.g., CuI) | Phenanthroline, Diamines, Amino acids | DMF, NMP, Nitrobenzene | Inert atmosphere, 150-220 °C (classical), 80-140 °C (modern) |

Cyclohexylation Techniques for Bicyclic Scaffolds

An alternative to the coupling-then-hydrogenation strategy is the direct formation of the bicyclohexyl core from saturated precursors. One such approach involves nucleophilic addition of a cyclohexyl organometallic reagent to a cyclohexanone (B45756) derivative.

The synthetic sequence would be as follows:

Organometallic Reagent Formation: A 4-butylcyclohexyl halide (e.g., bromide) is converted into an organometallic species, such as a Grignard reagent (4-butylcyclohexylmagnesium bromide) or an organolithium reagent. nih.gov

Nucleophilic Addition: This organometallic reagent is then reacted with 4-ethylcyclohexanone (B1329521). This 1,2-addition step forms a tertiary alcohol intermediate, 1-(4-butylcyclohexyl)-4-ethylcyclohexan-1-ol.

Dehydration and Reduction: The resulting alcohol is subjected to dehydration (e.g., using a strong acid) to form an alkene. Subsequent hydrogenation of the double bond yields the final 1,1'-Bicyclohexyl, 4-butyl-4'-ethyl- product.

This pathway avoids the use of aromatic intermediates but requires careful control of the organometallic and dehydration steps to prevent side reactions.

C-H Activation Strategies in Bicyclohexyl Formation

C-H activation represents a cutting-edge approach in organic synthesis, aiming to form C-C bonds directly from ubiquitous C-H bonds, thus maximizing atom economy. researchgate.net Applying this strategy to the synthesis of 1,1'-Bicyclohexyl, 4-butyl-4'-ethyl- is conceptually attractive but presents significant challenges.

A hypothetical route would be the direct dehydrogenative cross-coupling of 1-butylcyclohexane and 1-ethylcyclohexane. nih.gov This reaction would use a transition-metal catalyst (e.g., based on Rh, Ir, or Pd) to activate a C-H bond on each cyclohexane molecule and form the central C-C bond with the concomitant release of hydrogen gas.

However, several major hurdles exist:

Chemoselectivity: The reaction must favor the cross-coupling product over the two possible homocoupling products (dibutyl- and diethyl-bicyclohexyl).

Regioselectivity: The C-H activation must occur selectively at the C1 position of both cyclohexane precursors. Unactivated secondary C-H bonds on a cyclohexane ring have similar reactivities, making site-selective functionalization notoriously difficult. thieme-connect.comresearchgate.net

Stereoselectivity: Controlling the stereochemistry (trans,trans-, cis,trans-, etc.) of the newly formed bond is an additional challenge.

While direct C-H/C-H coupling for this specific target remains largely theoretical, a stepwise approach involving initial C-H borylation of one cyclohexane followed by a Suzuki-Miyaura coupling could be a more feasible C-H activation-based strategy. niu.edu

Regioselective Introduction of Alkyl Substituents (Butyl and Ethyl) at the 4,4'-Positions

The primary and most effective strategy for ensuring the correct placement of the butyl and ethyl groups at the 4 and 4'-positions involves the synthesis of a correspondingly substituted biphenyl precursor, namely 4-butyl-4'-ethyl-1,1'-biphenyl, followed by hydrogenation. This approach circumvents the significant regioselectivity challenges associated with the direct alkylation of an unsubstituted bicyclohexyl scaffold. The synthesis of the biphenyl intermediate can be efficiently achieved through modern cross-coupling reactions, such as Suzuki or Kumada coupling, which provide excellent control over the substitution pattern.

Direct alkylation of a pre-formed 1,1'-bicyclohexyl core is generally not a preferred synthetic route due to poor selectivity. However, strategies involving the alkylation of cyclohexanone derivatives, which can later be transformed into the target structure, offer a viable alternative. For instance, the alkylation of a 4-substituted cyclohexanone enamine can be directed to introduce a second alkyl group. The stereochemical outcome of such a reaction is highly dependent on the steric hindrance of the existing substituent and the direction of attack of the electrophile. youtube.com

A hypothetical directed strategy could involve:

Preparation of a 4-ethylcyclohexanone intermediate.

Formation of an enamine or enolate to direct the subsequent alkylation.

Alkylation with a butyl halide. This step's stereoselectivity is influenced by the existing ethyl group, which will preferentially direct the incoming butyl group to the less sterically hindered face to yield the thermodynamically more stable trans product. youtube.com

Coupling and Reduction: The resulting 4-butyl-4-ethylcyclohexanone would then need to be converted into a reactive intermediate for coupling, followed by reduction steps to yield the final bicyclohexyl structure. This multi-step process highlights the complexity compared to the biphenyl hydrogenation route.

Achieving stereocontrol during the introduction of the alkyl groups is a central challenge. rijournals.com Stereoselective alkylation methods often employ chiral auxiliaries or catalysts to influence the formation of a specific stereoisomer. researchgate.netyoutube.com

Auxiliary-Controlled Alkylation: A chiral auxiliary can be temporarily attached to a cyclohexanone precursor. youtube.com This auxiliary blocks one face of the molecule, forcing the alkylating agent (e.g., butyl iodide) to attack from the opposite, less hindered face. After the reaction, the auxiliary is removed, yielding an enantiomerically enriched product. This process would need to be performed sequentially for the butyl and ethyl groups, likely on separate cyclohexyl precursors before a coupling step.

Catalytic Asymmetric Alkylation: The use of chiral catalysts, such as chiral amines or phase-transfer catalysts, can promote the enantioselective alkylation of prochiral cyclohexanone derivatives. These methods offer a more atom-economical approach compared to the use of stoichiometric chiral auxiliaries.

These stereoselective methods are crucial for producing specific enantiomers or diastereomers of the target compound, which is often a requirement in modern materials and pharmaceutical applications. wiley-vch.de

Control and Analysis of Stereochemistry in Bicyclohexyl Systems

The stereochemistry of 1,1'-Bicyclohexyl, 4-butyl-4'-ethyl- is complex, involving potential stereocenters at the 1, 1', 4, and 4' positions. The relative orientation of the two cyclohexyl rings (cis or trans) and the configuration of the substituents (axial or equatorial) must be precisely controlled. rijournals.comresearchgate.net

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. chemrxiv.org For 4,4'-disubstituted bicyclohexyls, this can be approached in several ways:

Asymmetric Hydrogenation: Hydrogenation of the 4-butyl-4'-ethyl-1,1'-biphenyl precursor using a chiral catalyst (e.g., a rhodium or iridium complex with a chiral phosphine (B1218219) ligand) can, in principle, lead to an enantiomerically enriched bicyclohexyl product.

Resolution of Racemates: A racemic mixture of the final compound can be separated into its constituent enantiomers through chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.

Diastereoselective Synthesis: This approach focuses on controlling the relative stereochemistry between multiple stereocenters. beilstein-journals.org For example, during the hydrogenation of the biphenyl precursor, the formation of cis and trans diastereomers (referring to the 1,1'- linkage) is a key consideration. The substituents at the 4 and 4' positions will preferentially adopt the more stable equatorial orientation in the chair conformation of the cyclohexane rings.

The catalytic hydrogenation of a 4,4'-disubstituted biphenyl over a metal catalyst like palladium on carbon (Pd/C) or platinum is a common method for creating the bicyclohexyl core. researchgate.netmasterorganicchemistry.com This reaction typically proceeds via syn-addition of hydrogen to the aromatic rings from the catalyst surface. masterorganicchemistry.com The process can lead to a mixture of cis and trans isomers with respect to the newly formed C1-C1' bond.

The cis/trans ratio is highly dependent on the reaction conditions. Initially, the cis-isomer may be formed as the kinetic product due to the simultaneous hydrogenation of both rings on the catalyst surface. nih.gov However, under certain conditions, isomerization to the more thermodynamically stable trans-isomer can occur. researchgate.netnih.gov Palladium catalysts are known to facilitate such isomerization. nih.gov

| Parameter | Condition | Effect on cis/trans Ratio | Rationale/Reference |

|---|---|---|---|

| Catalyst | Pd/C | Can promote isomerization to the trans product at longer reaction times or higher temperatures. | Palladium's ability to catalyze both hydrogenation and dehydrogenation facilitates isomerization pathways. nih.gov |

| Pt/C | Often shows different selectivity compared to palladium, potentially favoring the kinetic cis product under milder conditions. | The nature of the metal affects the adsorption geometry and the potential for isomerization. researchgate.net | |

| Rhodium (Rh) | Can lead to a mixture of isomers; specific ligand choice in homogeneous catalysis can steer selectivity. | Homogeneous catalysts offer tunable steric and electronic properties. nih.gov | |

| Temperature | Low Temperature | Favors the kinetic product (often cis). | Reduces the energy available for overcoming the activation barrier for isomerization. rsc.org |

| High Temperature | Favors the thermodynamic product (often trans). | Provides sufficient energy for equilibration to the more stable isomer. researchgate.netrsc.org | |

| Hydrogen Pressure | High Pressure | Can accelerate the rate of hydrogenation, potentially favoring the kinetic product by minimizing reaction time and subsequent isomerization. | Increased hydrogen concentration on the catalyst surface speeds up the reduction step. researchgate.net |

| Solvent | Varies | Solvent polarity can influence substrate-catalyst interactions and the rate of isomerization. | The solvent can affect the conformation of the substrate on the catalyst surface. |

| Reaction Type | Condition | Influence on Stereochemical Outcome |

|---|---|---|

| Alkylation of Cyclohexanone Enolates | Base | The choice of base (e.g., LDA vs. potassium tert-butoxide) can affect the enolate geometry (kinetic vs. thermodynamic), which in turn directs the stereochemistry of alkylation. |

| Solvent | Polar aprotic solvents (e.g., THF) are common. Solvent choice can impact ion pairing and reactivity, influencing the facial selectivity of the electrophilic attack. | |

| Temperature | Low temperatures (-78 °C) favor the formation of the kinetic enolate and can enhance stereoselectivity by minimizing side reactions and epimerization. | |

| Catalytic Hydrogenation | Catalyst Support | The support material (e.g., carbon, alumina) can influence the dispersion and properties of the metal catalyst, affecting the product distribution. |

| Additives/Poisons | Additives like DMAP or the use of poisoned catalysts (e.g., Lindlar's catalyst for alkynes) can dramatically alter selectivity, for instance, by preventing over-reduction. organic-chemistry.org |

Post-Synthetic Derivatization Pathways for 1,1'-Bicyclohexyl, 4-butyl-4'-ethyl- and Analogues

Given that 1,1'-Bicyclohexyl, 4-butyl-4'-ethyl- is a saturated hydrocarbon, its molecular structure lacks typical functional groups, making post-synthetic derivatization challenging. The molecule's reactivity is largely confined to the C-H bonds of the cyclohexane rings and the alkyl chains. Consequently, derivatization would likely proceed through high-energy intermediates such as free radicals or carbocations, which can lead to issues with selectivity.

Potential, though often non-selective, pathways for introducing functionality onto the bicyclohexyl core or its alkyl substituents include:

Free-Radical Halogenation: This classic method for functionalizing alkanes involves the reaction with halogens (e.g., Cl₂, Br₂) under UV light or with a radical initiator. This would introduce a halogen atom onto the carbon skeleton, which could then serve as a handle for further nucleophilic substitution reactions. However, this process typically yields a mixture of mono- and poly-halogenated products at various positions, making purification difficult.

Oxidation: Strong oxidizing agents can be used to introduce hydroxyl or carbonyl groups. For instance, oxidation at tertiary C-H bonds can be more selective. However, the 1,1'-Bicyclohexyl, 4-butyl-4'-ethyl- structure lacks tertiary hydrogens on the ring carbons directly attached to the other ring, potentially directing oxidation to the other ring positions or the alkyl chains, likely resulting in a complex product mixture.

Nitration: Reaction with nitric acid or other nitrating agents under vigorous conditions can introduce a nitro group, which can be subsequently reduced to an amine. This amine could then be a versatile point for further chemical modifications.

It is crucial to note that these pathways are general methods for alkane functionalization and are likely to suffer from poor selectivity when applied to a complex molecule like 1,1'-Bicyclohexyl, 4-butyl-4'-ethyl-. The development of selective C-H activation and functionalization catalysts represents a more modern and promising, albeit complex, alternative for derivatizing such inert hydrocarbon scaffolds.

Optimization of Reaction Conditions and Process Scale-Up Considerations

The most viable synthetic route to 1,1'-Bicyclohexyl, 4-butyl-4'-ethyl- is the complete hydrogenation of 4-butyl-4'-ethyl-1,1'-biphenyl. The optimization of this reaction and its subsequent scale-up are critical for efficient and cost-effective production.

Optimization of Reaction Conditions

The hydrogenation of aromatic rings is a well-established process, but achieving high yield and selectivity for a specific substituted bicyclohexyl requires careful optimization of several parameters. sigmaaldrich.com Key variables include the choice of catalyst, solvent, temperature, and hydrogen pressure.

Catalyst Selection: The choice of catalyst is paramount. Noble metal catalysts such as Rhodium (Rh) and Ruthenium (Ru) supported on carbon (Rh/C, Ru/C) have demonstrated extremely high efficacy, achieving nearly 100% yield of bicyclohexyl from biphenyl at relatively low temperatures (e.g., 323 K). researchgate.net Rh/C tends to show higher initial activity, while Ru/C may offer higher initial selectivity to the fully hydrogenated product. researchgate.net Other catalysts, including those based on Nickel (Ni), Platinum (Pt), and Copper (Cu), have also been studied. uq.edu.aursc.org For instance, Ni-Mo sulfide (B99878) catalysts are active and resistant to poisons like CO. d-nb.info The choice of support material (e.g., carbon, alumina, silica) can also influence catalyst dispersion, activity, and stability. uq.edu.au

Reaction Temperature: Temperature significantly affects the reaction rate. Higher temperatures generally increase the conversion of the biphenyl precursor. d-nb.info However, excessively high temperatures can lead to side reactions, such as cracking or isomerization, and may reduce catalyst lifetime. For noble metal catalysts in supercritical carbon dioxide, temperatures as low as 323 K have been effective. researchgate.net Conventional methods in organic solvents often require higher temperatures, around 573 K. researchgate.net

Hydrogen Pressure: The pressure of hydrogen gas is a critical driver for the hydrogenation reaction. Increased H₂ pressure generally leads to a higher conversion rate of the starting material. researchgate.net The optimal pressure is often determined empirically to balance reaction speed with the safety and equipment cost considerations for high-pressure reactors.

Solvent System: The choice of solvent can impact catalyst activity and product solubility. While organic solvents are common, supercritical carbon dioxide (scCO₂) has emerged as a promising alternative, facilitating high yields at lower temperatures. researchgate.net In some cases, reactions can be optimized to run under solvent-free conditions, which is environmentally preferable and simplifies product isolation. researchgate.net

The following table summarizes the influence of various parameters on the hydrogenation of biphenyl systems, which serves as a model for the synthesis of 1,1'-Bicyclohexyl, 4-butyl-4'-ethyl-.

| Parameter | Effect on Reaction | Examples / Findings | Citation |

|---|---|---|---|

| Catalyst | Determines activity, selectivity, and required reaction conditions. | Rh/C and Ru/C show ~100% yield of bicyclohexyl from biphenyl at low temperatures. Ni-based catalysts are also effective but may require higher temperatures. | researchgate.net |

| Temperature | Increases reaction rate but can lead to side reactions if too high. | Optimal temperature can range from 323 K (with Rh/C in scCO₂) to over 380°C (with Ni-Mo sulfide catalysts). | researchgate.netd-nb.info |

| Hydrogen Pressure | Higher pressure generally increases the conversion rate. | Biphenyl conversion increases with rising hydrogen pressure over both Rh/C and Ru/C catalysts. | researchgate.net |

| Solvent | Affects catalyst performance and product/reactant solubility. | Supercritical CO₂ allows for lower reaction temperatures compared to traditional organic solvents. Solvent-free conditions can be optimal in some syntheses. | researchgate.netresearchgate.net |

Process Scale-Up Considerations

Transitioning the optimized laboratory procedure to an industrial scale introduces several challenges that must be addressed to ensure safety, efficiency, and consistency. nih.gov

Heat Management: Catalytic hydrogenation is a highly exothermic process. On a large scale, the heat generated can be substantial, leading to temperature spikes that could cause side reactions, damage the catalyst, or create a safety hazard (thermal runaway). Industrial reactors must have sophisticated cooling systems to effectively dissipate this heat and maintain the optimal reaction temperature.

Mass Transfer: In a three-phase system (solid catalyst, liquid substrate, gaseous hydrogen), the rate of reaction can be limited by the transfer of hydrogen from the gas phase to the surface of the catalyst. Efficient agitation and sparging systems are crucial in large reactors to maximize the gas-liquid interfacial area and ensure the catalyst remains suspended, preventing mass transfer limitations.

Catalyst Handling and Recovery: Many of the most effective catalysts are based on expensive precious metals (Rh, Ru, Pt). researchgate.netrsc.org Therefore, their efficient recovery and recycling are economically essential. On a large scale, this involves filtration or centrifugation systems to separate the solid catalyst from the liquid product. Catalyst deactivation over time is also a concern, requiring protocols for catalyst regeneration or replacement.

Control of Stereoisomerism: The hydrogenation of a substituted biphenyl to a bicyclohexyl creates multiple stereocenters. This results in a mixture of stereoisomers (e.g., trans,trans; cis,trans; cis,cis). Controlling the stereochemical outcome of the reaction is difficult, and it has been noted that isomerizing the product to the desired trans isomer can be challenging, especially when the substituents are alkyl groups. google.com The final product may require purification steps like fractional distillation or crystallization to isolate the desired isomer.

Safety: Working with high-pressure hydrogen gas on an industrial scale carries significant risks of fire and explosion. The process design must incorporate robust safety features, including pressure relief systems, specialized reactor materials resistant to hydrogen embrittlement, and protocols for safe handling and storage of hydrogen.

Sophisticated Analytical Characterization of 1,1 Bicyclohexyl, 4 Butyl 4 Ethyl

Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopic methods are indispensable for probing the molecular structure of 1,1'-Bicyclohexyl, 4-butyl-4'-ethyl-. These techniques provide detailed information on the connectivity of atoms, the molecular mass, and the functional groups present, collectively confirming the compound's identity and stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the definitive structural assignment of 1,1'-Bicyclohexyl, 4-butyl-4'-ethyl-. Both ¹H and ¹³C NMR provide precise information about the chemical environment of each atom.

In ¹H NMR, the spectrum would be characterized by signals in the upfield region (typically 0.8-2.0 ppm), consistent with a saturated aliphatic structure. The ethyl group would produce a characteristic triplet and quartet pattern, while the butyl group would show a triplet for the terminal methyl group and complex multiplets for the methylene (B1212753) protons. The numerous protons on the two cyclohexyl rings would create a series of complex, overlapping multiplets.

Conformational analysis, particularly distinguishing between cis and trans isomers relative to the 4,4'-substituents, is achievable through high-resolution NMR. The coupling constants (J-values) between protons on the cyclohexane (B81311) rings, especially the axial and equatorial protons, differ significantly. The stereochemical arrangement of the substituents influences the preferred chair conformation of the rings, leading to distinct chemical shifts and splitting patterns that allow for unambiguous isomeric assignment.

In ¹³C NMR, each unique carbon atom in the molecule would give a distinct signal. The number of signals can confirm the symmetry of the molecule. The chemical shifts would fall in the typical aliphatic range (approx. 10-50 ppm).

Table 1: Predicted ¹H NMR Chemical Shift Assignments for 1,1'-Bicyclohexyl, 4-butyl-4'-ethyl-

| Functional Group | Predicted Chemical Shift (ppm) | Multiplicity |

| Butyl -CH₃ | ~0.9 | Triplet (t) |

| Ethyl -CH₃ | ~0.9 | Triplet (t) |

| Cyclohexyl -CH-, -CH₂- | ~1.0 - 1.9 | Multiplet (m) |

| Butyl -CH₂- | ~1.2 - 1.4 | Multiplet (m) |

| Ethyl -CH₂- | ~1.3 - 1.5 | Quartet (q) |

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of 1,1'-Bicyclohexyl, 4-butyl-4'-ethyl-. For a chemical formula of C₁₈H₃₄, the expected exact molecular mass is approximately 250.266 g/mol . High-resolution mass spectrometry (HRMS) can confirm this mass with high precision, corroborating the molecular formula.

Electron ionization (EI) mass spectrometry would induce characteristic fragmentation of the molecule. The fragmentation pattern provides valuable structural information. Key fragmentation pathways would likely include:

Loss of the ethyl group: A peak corresponding to [M-29]⁺.

Loss of the butyl group: A peak corresponding to [M-57]⁺.

Cleavage of the C-C bond between the two rings: This would result in fragment ions corresponding to the individual substituted cyclohexyl moieties.

A base peak at m/z 83 is characteristic of the unsubstituted cyclohexyl cation, while a peak at m/z 167 corresponds to the bicyclohexyl (B1666981) cation. nist.gov

Table 2: Predicted Mass Spectrometry Fragmentation Data for 1,1'-Bicyclohexyl, 4-butyl-4'-ethyl-

| m/z Value | Predicted Fragment Identity |

| 250 | Molecular Ion [M]⁺ |

| 221 | [M - C₂H₅]⁺ (Loss of ethyl group) |

| 193 | [M - C₄H₉]⁺ (Loss of butyl group) |

| 167 | [C₁₂H₂₃]⁺ (Bicyclohexyl fragment) |

| 83 | [C₆H₁₁]⁺ (Cyclohexyl fragment) |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. For a saturated hydrocarbon like 1,1'-Bicyclohexyl, 4-butyl-4'-ethyl-, the IR spectrum is relatively simple and is primarily used to confirm the absence of functional groups like hydroxyl (-OH), carbonyl (C=O), or carbon-carbon double bonds (C=C).

The spectrum is dominated by absorption bands corresponding to carbon-hydrogen bond vibrations. docbrown.info

C-H Stretching: Strong absorptions in the 2850-2960 cm⁻¹ region are characteristic of sp³ C-H bonds in the cyclohexyl, butyl, and ethyl groups.

C-H Bending: Absorptions around 1450-1470 cm⁻¹ correspond to the scissoring and bending vibrations of CH₂ groups, and a band near 1375 cm⁻¹ indicates the presence of CH₃ groups.

Purity can be assessed by the absence of unexpected peaks, which would indicate the presence of impurities containing other functional groups. The IR spectrum for the parent compound, 1,1'-Bicyclohexyl, shows these characteristic C-H stretching and bending frequencies. nist.gov

Chromatographic Methodologies for Purity Profiling and Isomer Separation

Chromatographic techniques are essential for separating 1,1'-Bicyclohexyl, 4-butyl-4'-ethyl- from impurities and for separating its stereoisomers.

Gas chromatography-mass spectrometry (GC-MS) is an ideal technique for the analysis of volatile and semi-volatile compounds like 1,1'-Bicyclohexyl, 4-butyl-4'-ethyl-. jmchemsci.comjmchemsci.com In GC, the compound is vaporized and separated from other components in a mixture based on its boiling point and interaction with a stationary phase in a capillary column. Non-polar columns (e.g., those with a dimethylpolysiloxane stationary phase) are typically used for hydrocarbon analysis. nist.gov

The retention time of the compound is a characteristic feature used for its identification. Crucially, GC can often separate geometric isomers. The cis and trans isomers of 1,1'-Bicyclohexyl, 4-butyl-4'-ethyl- would likely have slightly different retention times, allowing for their separation and quantitation. The component eluting from the GC column is then directly introduced into a mass spectrometer, which provides a mass spectrum that confirms the identity of each separated peak.

High-Performance Liquid Chromatography (HPLC) is a complementary technique primarily used for the analysis of non-volatile or thermally unstable compounds. mdpi.com For a non-polar compound like 1,1'-Bicyclohexyl, 4-butyl-4'-ethyl-, reversed-phase HPLC (RP-HPLC) would be the method of choice.

In RP-HPLC, a non-polar stationary phase (such as C18-silica) is used with a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). The non-polar analyte interacts strongly with the stationary phase and elutes later than polar impurities. This method is highly effective for purity profiling by separating the target compound from any non-volatile, polar starting materials or byproducts from its synthesis. Detection is typically achieved using a universal detector like an evaporative light scattering detector (ELSD) or a refractive index (RI) detector, as the compound lacks a UV chromophore.

Advanced Spectrometric Techniques for Trace Analysis (e.g., ICP-OES, IC)

While Gas Chromatography (GC) is a primary tool for assessing the purity of 1,1'-Bicyclohexyl, 4-butyl-4'-ethyl- with regard to organic impurities, advanced spectrometric techniques are indispensable for the detection and quantification of trace elemental and ionic contaminants.

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) is a powerful technique for trace metal analysis. In the context of liquid crystal materials like 1,1'-Bicyclohexyl, 4-butyl-4'-ethyl-, metallic impurities can significantly impact their electro-optical properties. ICP-OES offers high sensitivity and the ability to detect a wide range of elements simultaneously. The analysis involves introducing a sample, typically after digestion in a suitable organic solvent, into an argon plasma. The intense heat of the plasma excites the atoms of the trace metals, causing them to emit light at characteristic wavelengths. The intensity of the emitted light is directly proportional to the concentration of the element in the sample. This allows for the precise quantification of metallic contaminants down to parts per million (ppm) or even parts per billion (ppb) levels. labmanager.comlibretexts.org

Ion Chromatography (IC) is a versatile technique for the separation and analysis of ionic species. While 1,1'-Bicyclohexyl, 4-butyl-4'-ethyl- is a non-ionic organic compound, IC can be crucial in analyzing potential ionic impurities that may be introduced during synthesis or purification processes. wikipedia.orglibretexts.org These impurities, such as residual catalysts or side-reaction products, could affect the final product's performance. Although direct analysis of non-ionic compounds by IC is not standard, the technique's strength lies in its ability to separate and quantify charged molecules. wikipedia.orggsconlinepress.com In some specialized applications, ion-exchange chromatography can be adapted for the separation of non-ionic compounds, particularly for resolving isomers. unt.edunih.gov

The following table summarizes the application of these techniques in the trace analysis of liquid crystal precursors:

| Analytical Technique | Target Analytes | Typical Detection Limits | Purpose in Characterizing 1,1'-Bicyclohexyl, 4-butyl-4'-ethyl- |

| ICP-OES | Trace Metals (e.g., Na, K, Fe, Cu, Ni) | ppm - ppb | To quantify metallic impurities that can alter the electro-optical properties of the final liquid crystal product. labmanager.comlibretexts.org |

| Ion Chromatography (IC) | Inorganic and Organic Ions | ppm - ppb | To detect and quantify residual ionic impurities from the synthesis and purification stages. wikipedia.orglibretexts.org |

Validation Protocols for Analytical Data and Cross-Referencing with Spectroscopic Databases

The reliability of analytical data is ensured through rigorous validation protocols. For a compound like 1,1'-Bicyclohexyl, 4-butyl-4'-ethyl-, which is a new chemical entity, these protocols are established in accordance with international guidelines, such as those from the International Council for Harmonisation (ICH). europa.euraps.orgfda.govich.org The validation of an analytical method, for instance, a Gas Chromatography (GC) method for purity assessment, involves demonstrating its specificity, linearity, accuracy, precision, and robustness. mdpi.comresearchgate.net

Validation Parameters for Analytical Methods:

| Parameter | Description | Acceptance Criteria (Typical) |

| Specificity | The ability to assess the analyte unequivocally in the presence of other components. | The peak for the main compound should be well-resolved from any impurity peaks. |

| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.99. |

| Accuracy | The closeness of the test results to the true value. | Recovery of a known amount of analyte is typically within 98-102%. |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. | Relative Standard Deviation (RSD) is typically less than 2%. |

| Robustness | The capacity of the method to remain unaffected by small, but deliberate variations in method parameters. | Consistent results are obtained despite minor changes in parameters like temperature or flow rate. |

Once analytical data is generated and validated, it is crucial to cross-reference it with established spectroscopic databases. These databases, such as the NIST Mass Spectral Library and other commercial libraries, contain vast collections of spectra for known compounds. nist.govwiley.comthermofisher.com By comparing the experimentally obtained mass spectrum of 1,1'-Bicyclohexyl, 4-butyl-4'-ethyl- with the entries in these databases, a high degree of confidence in its identification can be achieved. unl.edu While a direct entry for this specific compound may not always be available, the fragmentation patterns of similar bicyclohexyl derivatives can provide valuable corroborating evidence. The process of cross-referencing involves a careful comparison of the mass-to-charge ratios and relative intensities of the fragment ions. unl.edu

Multi-Technique Approaches for Resolving Structural Ambiguities

The complete and unambiguous structural elucidation of 1,1'-Bicyclohexyl, 4-butyl-4'-ethyl- often requires a multi-technique approach, especially to resolve potential structural ambiguities such as isomerism. The combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is particularly powerful in this regard. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. For 1,1'-Bicyclohexyl, 4-butyl-4'-ethyl-, ¹H and ¹³C NMR spectra would reveal the number of different types of protons and carbons and their connectivity. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to establish the connectivity between protons and carbons, confirming the arrangement of the butyl and ethyl substituents on the bicyclohexyl core. mdpi.com Furthermore, NMR is instrumental in determining the stereochemistry of the molecule, distinguishing between cis and trans isomers that may arise from the substitution pattern on the cyclohexane rings.

Mass Spectrometry (MS) , on the other hand, provides information about the molecular weight and fragmentation pattern of the molecule. High-resolution mass spectrometry (HRMS) can determine the elemental composition of the parent ion with high accuracy, confirming the molecular formula C₁₈H₃₄. The fragmentation pattern observed in the mass spectrum provides clues about the structure of the molecule, as different isomers can sometimes yield distinct fragmentation pathways.

The complementary nature of these techniques is summarized below:

| Technique | Information Provided | Contribution to Structural Elucidation |

| NMR Spectroscopy | Connectivity of atoms (¹H, ¹³C, COSY, HSQC), Stereochemistry (NOESY) | Confirms the arrangement of the butyl and ethyl groups and determines the cis/trans isomeric form. mdpi.com |

| Mass Spectrometry | Molecular weight, Elemental composition (HRMS), Fragmentation pattern | Confirms the molecular formula and provides evidence for the overall structure through fragmentation analysis. |

By integrating the data from both NMR and MS, a comprehensive and unambiguous structural assignment for 1,1'-Bicyclohexyl, 4-butyl-4'-ethyl- can be achieved, ensuring the production of a well-characterized and high-purity material for its intended applications. nih.govnih.gov

Theoretical and Computational Investigations of 1,1 Bicyclohexyl, 4 Butyl 4 Ethyl

Quantum Chemical Calculations for Electronic Structure and Stability Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and stability of molecules like 1,1'-Bicyclohexyl, 4-butyl-4'-ethyl-. By solving the Schrödinger equation for the molecule, these methods can provide valuable insights into its geometry, energy, and electronic properties.

For bicyclohexane systems, DFT calculations can be employed to optimize the molecular structure and determine the most stable arrangement of atoms. surajitdhara.in The choice of functional and basis set is crucial for obtaining accurate results. For example, the B3LYP functional with a 6-31G** basis set has been shown to be effective for studying substituted cyclohexanes. aip.org These calculations can reveal key information about bond lengths, bond angles, and dihedral angles, which collectively define the molecule's three-dimensional shape.

Furthermore, quantum chemical calculations can elucidate the electronic properties of the molecule. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest, as their energies and spatial distributions influence the molecule's reactivity and electronic behavior. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and its potential to participate in electronic transitions.

Illustrative Data Table: Calculated Electronic Properties

| Property | Calculated Value (Illustrative) |

| Ground State Energy | -XXX.XXXX Hartrees |

| HOMO Energy | -X.XXX eV |

| LUMO Energy | +X.XXX eV |

| HOMO-LUMO Gap | X.XXX eV |

| Dipole Moment | X.XXX Debye |

Note: The values in this table are for illustrative purposes and represent the type of data that would be obtained from quantum chemical calculations.

Conformational Analysis using Molecular Mechanics and Molecular Dynamics Simulations

The conformational flexibility of the cyclohexyl rings and the attached alkyl chains in 1,1'-Bicyclohexyl, 4-butyl-4'-ethyl- is a critical determinant of its physical properties. Conformational analysis aims to identify the stable conformations of the molecule and the energy barriers between them.

Molecular Mechanics (MM) methods provide a computationally efficient way to explore the conformational landscape. sapub.org These methods use a classical force field to calculate the potential energy of the molecule as a function of its atomic coordinates. By systematically rotating bonds and minimizing the energy, it is possible to identify the low-energy conformers. For cyclohexane (B81311) derivatives, the chair conformation is generally the most stable. sapub.org In a 1,4-disubstituted cyclohexane, the substituents can be in either axial or equatorial positions, leading to different stereoisomers (cis and trans) with distinct energies. youtube.comkhanacademy.org

Molecular Dynamics (MD) simulations offer a more dynamic picture of the molecule's conformational behavior. researchgate.net By simulating the motion of atoms over time, MD can reveal how the molecule explores different conformations and the timescales of these transitions. For molecules with liquid crystalline properties, MD simulations are particularly valuable for understanding how molecular shape and flexibility influence the formation of ordered phases. arxiv.orgarxiv.org

Illustrative Data Table: Relative Energies of Conformers

| Conformer (trans isomer) | Relative Energy (kcal/mol) (Illustrative) |

| diequatorial | 0.00 |

| diaxial | +5.40 |

| axial-equatorial | +2.70 |

Note: The values in this table are for illustrative purposes and are based on typical energy differences for substituted cyclohexanes.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods can be used to predict various spectroscopic properties of 1,1'-Bicyclohexyl, 4-butyl-4'-ethyl-, which can aid in its experimental characterization.

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a valuable tool for structure elucidation. nih.gov Quantum chemical methods, such as DFT, can be used to calculate the isotropic shielding values for each nucleus, which are then converted to chemical shifts. uncw.educomporgchem.com The accuracy of these predictions depends on the level of theory, the choice of basis set, and the inclusion of conformational averaging. escholarship.org For flexible molecules, it is important to calculate the chemical shifts for all stable conformers and then compute a Boltzmann-weighted average. uncw.edu

IR Frequencies: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Computational methods can predict the vibrational frequencies and intensities of a molecule, which can be compared with experimental IR spectra to identify characteristic functional groups and confirm the molecular structure. aip.orgarxiv.org DFT calculations are commonly used for this purpose. usu.edu For cyclohexane derivatives, specific vibrational modes are associated with the stretching and bending of C-H and C-C bonds in the ring and the alkyl substituents. acs.orgnist.gov

Illustrative Data Table: Predicted 13C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) (Illustrative) |

| C1 (cyclohexyl) | 45.2 |

| C4 (cyclohexyl) | 43.8 |

| C1' (cyclohexyl) | 44.9 |

| C4' (cyclohexyl) | 42.1 |

| C1 (butyl) | 35.6 |

| C1 (ethyl) | 28.9 |

Note: The values in this table are for illustrative purposes and represent the type of data that would be obtained from computational NMR predictions.

Computational Modeling of Molecular Interactions and Self-Assembly

The ability of 1,1'-Bicyclohexyl, 4-butyl-4'-ethyl- to form ordered phases, such as liquid crystals, is governed by the nature and strength of intermolecular interactions. scirp.org Computational modeling can provide a detailed understanding of these interactions and how they lead to self-assembly.

The total interaction energy between two molecules can be decomposed into electrostatic, polarization, dispersion, and repulsion components. researchgate.net By calculating these energy components for different molecular orientations, it is possible to identify the most favorable packing arrangements. For liquid crystalline materials, stacking and in-plane interactions are particularly important. scirp.org

Molecular dynamics simulations can be used to study the self-assembly of many molecules from a disordered state into an ordered phase. researchgate.netarxiv.org These simulations can reveal the collective behavior of the molecules and provide insights into the structure and stability of the resulting mesophases. For bicyclohexyl-based liquid crystals, the interplay between the rigid core and the flexible alkyl chains is crucial for determining the type of liquid crystal phase that is formed. surajitdhara.in

In Silico Studies of Structure-Property Relationships in Bicyclohexyl (B1666981) Systems

For example, the length and branching of the alkyl chains in 4,4'-disubstituted bicyclohexyls can have a significant impact on their melting points, clearing points, and the type of liquid crystal phases they exhibit. researchgate.net Computational methods can be used to quantify these effects and develop predictive models. Quantitative Structure-Property Relationship (QSPR) models, which use statistical methods to correlate molecular descriptors with experimental properties, can be a powerful tool in this regard. liverpool.ac.uk

These in silico studies can accelerate the discovery of new materials with desired properties by allowing for the virtual screening of a large number of candidate molecules before they are synthesized in the laboratory.

Molecular Modeling for Materials Design and Optimization

Molecular modeling plays a crucial role in the rational design and optimization of materials based on the 1,1'-Bicyclohexyl, 4-butyl-4'-ethyl- scaffold. By providing a molecular-level understanding of how structure dictates function, these computational tools can guide the development of new materials with tailored properties.

For instance, if the goal is to design a liquid crystal with a specific clearing point or dielectric anisotropy, molecular modeling can be used to predict these properties for a range of virtual compounds with different substituents on the bicyclohexyl core. surajitdhara.in This allows for the identification of promising candidates for synthesis and experimental characterization.

Furthermore, computational simulations can be used to investigate the behavior of these materials in devices. For example, MD simulations can be used to study the alignment of liquid crystal molecules in response to an electric field, which is the fundamental principle behind liquid crystal displays. rsc.orgbeilstein-journals.org This can help in optimizing the performance of such devices.

Future Research Trajectories in 1,1 Bicyclohexyl, 4 Butyl 4 Ethyl Chemistry

Development of Green and Sustainable Synthetic Routes

The chemical industry is undergoing a paradigm shift towards greener and more sustainable manufacturing processes, a trend that directly impacts the synthesis of liquid crystal components like 1,1'-Bicyclohexyl, 4-butyl-4'-ethyl- . Future research in this area will undoubtedly prioritize the development of synthetic pathways that are not only efficient but also environmentally benign.

Beyond biocatalysis, the principles of green chemistry will guide the selection of solvents, catalysts, and reagents. This includes the exploration of greener solvents to replace traditional volatile organic compounds, the use of heterogeneous catalysts for easier separation and recycling, and the design of synthetic routes with high atom economy. biointerfaceresearch.comwhiterose.ac.uk For instance, research into solid acid catalysts, such as sulfonated mesoporous carbons, has demonstrated potential for selective esterification reactions in liquid crystal synthesis. whiterose.ac.uk Applying similar principles to the synthesis of bicyclohexyl (B1666981) derivatives could significantly reduce the environmental footprint of their production.

The table below outlines potential green and sustainable approaches for the synthesis of 1,1'-Bicyclohexyl, 4-butyl-4'-ethyl- and related compounds.

| Approach | Description | Potential Advantages |

| Biocatalysis | Utilization of enzymes (e.g., alcohol dehydrogenases, transaminases) to catalyze specific reaction steps. | High selectivity, mild reaction conditions, reduced byproducts, use of renewable resources. |

| Multi-enzyme Cascades | Combining multiple enzymatic reactions in a single vessel to perform a series of transformations. | Increased efficiency, reduced purification steps, improved overall yield. |

| Green Solvents | Replacement of hazardous organic solvents with more environmentally friendly alternatives (e.g., water, supercritical fluids, bio-derived solvents). | Reduced pollution and health risks, improved process safety. |

| Heterogeneous Catalysis | Use of solid catalysts that can be easily separated from the reaction mixture and reused. | Simplified product purification, catalyst recycling, reduced waste. |

| High Atom Economy Synthesis | Designing synthetic routes that maximize the incorporation of all starting materials into the final product. | Minimized waste generation, more efficient use of resources. |

Advanced Computational Approaches for Predictive Material Design and Reaction Mechanism Studies

The synergy between experimental and computational chemistry is becoming increasingly vital in the design of new materials. For 1,1'-Bicyclohexyl, 4-butyl-4'-ethyl- and its analogues, advanced computational methods offer a powerful toolkit for predicting material properties and elucidating reaction mechanisms, thereby accelerating the discovery and optimization process.

Future research will likely leverage quantum-chemical computations, such as Density Functional Theory (DFT), to gain a deeper understanding of the electronic structure and intermolecular interactions of these molecules. mdpi.com Such studies can help in predicting key liquid crystal properties, including clearing points, dielectric anisotropy, and birefringence, which are crucial for their application in display technologies. By computationally screening a wide range of potential bicyclohexyl derivatives, researchers can prioritize the synthesis of the most promising candidates, saving significant time and resources.

Molecular dynamics (MD) simulations will also play a crucial role in understanding the collective behavior of these molecules in the liquid crystalline state. rsc.org By simulating the dynamic interactions within a large ensemble of molecules, MD can provide insights into the formation of different mesophases (e.g., nematic, smectic) and how the molecular structure of 1,1'-Bicyclohexyl, 4-butyl-4'-ethyl- influences these phases. This predictive capability is invaluable for the rational design of liquid crystal mixtures with specific, targeted properties.

Furthermore, computational studies can be instrumental in investigating the mechanisms of synthetic reactions. For instance, quantum-chemical modeling can be used to explore the transition states and reaction pathways of catalytic processes, aiding in the design of more efficient and selective synthetic routes. researchgate.net

The following table summarizes the application of various computational approaches in the study of 1,1'-Bicyclohexyl, 4-butyl-4'-ethyl- chemistry.

| Computational Method | Application | Insights Gained |

| Density Functional Theory (DFT) | Calculation of molecular properties (e.g., geometry, electronic structure, dipole moment). | Prediction of macroscopic properties like dielectric anisotropy and clearing points. Understanding of intermolecular forces. |

| Molecular Dynamics (MD) Simulations | Simulation of the behavior of a large number of molecules over time. | Prediction of mesophase behavior, understanding of phase transitions, and calculation of transport properties like viscosity. |

| Quantum-Chemical Reaction Modeling | Investigation of reaction pathways, transition states, and activation energies. | Elucidation of reaction mechanisms, optimization of reaction conditions, and design of more effective catalysts. |

Integration of 1,1'-Bicyclohexyl, 4-butyl-4'-ethyl- into Multifunctional Materials Systems

The utility of liquid crystals extends far beyond traditional display applications. A significant future research direction for 1,1'-Bicyclohexyl, 4-butyl-4'-ethyl- will be its integration into multifunctional materials systems, where its unique properties can be combined with those of other materials to create novel functionalities.

One area of interest is the development of liquid crystal composites. By dispersing nanoparticles, polymers, or other functional molecules within a liquid crystal host containing 1,1'-Bicyclohexyl, 4-butyl-4'-ethyl- , it is possible to create materials with tunable optical, electrical, and thermal properties. For example, the incorporation of chiral dopants can induce helical superstructures, leading to the formation of chiral nematic or blue phases, which are of interest for fast-switching displays and tunable photonic devices. researchgate.net

Another exciting frontier is the development of stimuli-responsive materials. Liquid crystals are inherently sensitive to external stimuli such as electric fields, temperature, and light. By incorporating 1,1'-Bicyclohexyl, 4-butyl-4'-ethyl- into polymer networks or gels, it may be possible to create soft actuators, sensors, and smart textiles that can change their shape, color, or other properties in response to environmental cues.

The table below highlights potential applications of 1,1'-Bicyclohexyl, 4-butyl-4'-ethyl- in multifunctional materials.

| Material System | Potential Application | Role of 1,1'-Bicyclohexyl, 4-butyl-4'-ethyl- |

| Liquid Crystal-Nanoparticle Composites | Tunable optical filters, advanced sensors, and metamaterials. | Component of the liquid crystal host matrix, influencing the overall physical properties and the interaction with the nanoparticles. |

| Polymer-Dispersed Liquid Crystals (PDLCs) | Smart windows, privacy screens, and flexible displays. | As a component of the liquid crystal droplets, contributing to the electro-optical switching characteristics. |

| Liquid Crystal Elastomers (LCEs) | Soft robotics, artificial muscles, and haptic feedback devices. | As a mesogenic unit within the polymer network, enabling stimuli-responsive shape changes. |

| Chiral Liquid Crystal Systems | Fast-response displays, tunable lasers, and reflective color filters. | As a component of the achiral host matrix into which chiral dopants are introduced. |

Exploration of Novel Stereoselective Applications in Diverse Scientific Disciplines

The stereochemistry of the bicyclohexyl core in 1,1'-Bicyclohexyl, 4-butyl-4'-ethyl- presents opportunities for novel stereoselective applications. The development of synthetic methods to control the cis/trans isomerism of the two cyclohexane (B81311) rings is crucial for optimizing the properties of liquid crystal mixtures. researchgate.net Future research could build upon this by exploring the synthesis and application of chiral derivatives of this compound.

The introduction of chirality into liquid crystal molecules can lead to the formation of fascinating and useful phases, such as chiral nematic (cholesteric) and ferroelectric smectic C* phases. researchgate.netmdpi.com By designing and synthesizing chiral analogues of 1,1'-Bicyclohexyl, 4-butyl-4'-ethyl- , researchers could create new materials for applications in fast-switching electro-optical devices, sensors for chiral molecules, and even as templates for the synthesis of helical nanomaterials.

The stereoselective synthesis of such chiral bicyclohexyl derivatives is a significant challenge that will require the development of new asymmetric catalytic methods. researchgate.netresearchgate.net Success in this area would not only provide access to novel liquid crystalline materials but also contribute to the broader field of asymmetric synthesis.

Furthermore, the well-defined three-dimensional structure of chiral bicyclohexyl derivatives could make them useful as chiral stationary phases in chromatography for the separation of enantiomers, or as chiral ligands in asymmetric catalysis.

The table below outlines potential stereoselective applications for derivatives of 1,1'-Bicyclohexyl, 4-butyl-4'-ethyl- .

| Application Area | Specific Use | Key Property |

| Chiral Liquid Crystals | Ferroelectric displays, biosensors, and tunable photonic materials. | The ability to form helical superstructures and exhibit spontaneous polarization. |

| Asymmetric Catalysis | As chiral ligands for transition metal catalysts. | The well-defined stereochemistry of the bicyclohexyl core can induce high enantioselectivity in chemical reactions. |

| Chiral Chromatography | As a chiral stationary phase for the separation of racemic mixtures. | The ability to selectively interact with one enantiomer over another. |

| Chiral Templates | For the synthesis of helical polymers or inorganic nanostructures. | The self-assembly of chiral molecules can direct the formation of larger chiral structures. |

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 1,1'-Bicyclohexyl, 4-butyl-4'-ethyl- with high stereochemical purity?

- Methodological Answer : Synthesis typically involves catalytic hydrogenation or Grignard reactions to ensure trans-trans stereochemistry, as seen in analogous bicyclohexyl derivatives. For example, electrochemical reduction protocols (e.g., using controlled potentials and palladium catalysts) can optimize yield and stereoselectivity . Purification via column chromatography (petroleum ether/ethyl acetate gradients) is critical to isolate isomers .

Q. How should researchers handle and store 1,1'-Bicyclohexyl, 4-butyl-4'-ethyl- to ensure safety and stability?

- Methodological Answer : Use nitrile gloves and flame-retardant lab coats to prevent dermal exposure . Store in inert atmospheres (argon or nitrogen) at <4°C to prevent oxidation. Safety data indicate low acute toxicity (oral LD50 >2000 mg/kg) but recommend fume hoods for volatile byproducts .

Q. What analytical techniques are suitable for confirming the molecular structure of this compound?

- Methodological Answer : Combine NMR (¹H/¹³C) for cyclohexyl ring conformation analysis, GC-MS for purity verification (retention time alignment with NIST database entries ), and FT-IR to identify alkyl/ethyl functional groups. Cross-reference with CAS 96624-42-9 spectral libraries .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer : Apply density functional theory (DFT) to model expected NMR chemical shifts and compare with experimental data. For instance, discrepancies in trans-trans vs. cis-trans configurations can be resolved by simulating coupling constants and NOE effects . Validate using X-ray crystallography if crystalline derivatives are obtainable .

Q. What factorial design approaches optimize reaction conditions for synthesizing derivatives of this compound?

- Methodological Answer : Use a 2³ factorial design to test variables like temperature (60–120°C), catalyst loading (0.5–2 mol%), and solvent polarity (hexane vs. THF). Analyze main effects and interactions via ANOVA to maximize yield while minimizing side products (e.g., dehalogenation byproducts) .

Q. How do substituent positions (butyl/ethyl) influence the mesomorphic properties of bicyclohexyl derivatives in liquid crystal applications?

- Methodological Answer : Conduct differential scanning calorimetry (DSC) and polarized optical microscopy (POM) to correlate alkyl chain length with phase transition temperatures. Ethyl groups reduce melting points (~5°C per -CH2- unit), while butyl groups enhance nematic stability .

Q. What computational models predict the environmental persistence or biodegradation pathways of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.